molecular formula C5H4N2S B183302 2-Aminothiophene-3-carbonitrile CAS No. 4651-82-5

2-Aminothiophene-3-carbonitrile

Cat. No.: B183302
CAS No.: 4651-82-5
M. Wt: 124.17 g/mol
InChI Key: XVGHZFWFGXDIOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminothiophene-3-carbonitrile is an organic compound with the molecular formula C5H4N2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its diverse applications in organic synthesis, medicinal chemistry, and materials science due to its unique structural properties.

Safety and Hazards

The safety data sheet for 2-Aminothiophene-3-carbonitrile indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .

Future Directions

Thiophene-based analogs, including 2-Aminothiophene-3-carbonitrile, are of particular interest, especially within the realm of medicinal chemistry . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the development of new synthesis methods and the exploration of their biological activities are promising directions for future research .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Aminothiophene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in the synthesis of more complex molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

2-aminothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S/c6-3-4-1-2-8-5(4)7/h1-2H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGHZFWFGXDIOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353072
Record name 2-Aminothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4651-82-5
Record name 2-Aminothiophene-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4651-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminothiophene-3-carbonitrile
Reactant of Route 2
2-Aminothiophene-3-carbonitrile
Reactant of Route 3
2-Aminothiophene-3-carbonitrile
Reactant of Route 4
2-Aminothiophene-3-carbonitrile
Reactant of Route 5
2-Aminothiophene-3-carbonitrile
Reactant of Route 6
2-Aminothiophene-3-carbonitrile
Customer
Q & A

Q1: What is the molecular structure and key properties of 2-Aminothiophene-3-carbonitrile?

A1: this compound is an aromatic organic compound with the molecular formula C5H4N2S. It has a molecular weight of 124.15 g/mol.

  • Spectroscopic Data: The structure is confirmed through NMR spectroscopy. For instance, 1H NMR analysis reveals characteristic signals for the amino group and the thiophene ring protons [, ].

Q2: Is this compound stable under various conditions?

A2: While specific stability data under various conditions is limited in the provided literature, it’s generally understood that this compound derivatives can exhibit varying stability based on their substituents and the environment.

Q3: What are the primary applications of this compound?

A3: this compound is a valuable building block in the synthesis of:

  • Thiophene-based polymers: Poly(arylene thiophenes) with amide bridges and nitrile groups have been synthesized using this compound derivatives, exhibiting unique physical and photochemical properties [].
  • Dyes: It acts as a coupling component in synthesizing novel dyes, with potential applications in various industries [].
  • Pharmaceuticals: Derivatives of this compound have been explored for their potential antimicrobial and antifungal properties [].
  • Photocatalytic materials: When used as a dopant in graphitic carbon nitride, it enhances optical absorption and promotes charge carrier separation, leading to increased efficiency in photocatalytic hydrogen production [].

Q4: How is this compound typically synthesized?

A4: It's commonly synthesized via the Gewald reaction, a multicomponent reaction involving a ketone or aldehyde, an activated nitrile like malononitrile, and elemental sulfur. This reaction proceeds under basic conditions [, ].

Q5: Are there any alternative synthetic routes to this compound derivatives?

A5: Yes, transesterification of trimethyl orthoacetate provides an efficient route to synthesize specific derivatives, such as 4-alkoxy-2-aminothiophene-3-carbonitriles [, ].

Q6: How does this compound react with heterocumulenes?

A6: The reaction with phenyl isothiocyanate doesn’t yield the expected thieno[2,3-d]pyrimidine derivatives. Instead, it forms substituted dithieno-[2′,3′:4, 3][2′,3′:8, 9]pyrimido[3, 4-a]pyrimid-7-thiones [, ].

Q7: Can this compound be used to synthesize thieno[2,3-d]pyrimidines?

A7: Yes, reacting it with guanidine or sequentially with carbon disulfide and ammonia yields 2,4-diaminothieno[2,3-d]pyrimidine. This compound serves as a precursor for various substituted thieno[2,3-d]pyrimidines [].

Q8: Are there other notable reactions involving this compound?

A8: Yes, it undergoes Friedländer condensation reactions with ketones in the presence of activated bentonite, yielding aminothieno[2,3-b]quinolinones, which are tacrine analogues with potential pharmacological activity [].

Q9: Have computational methods been applied to study this compound and its derivatives?

A9: Yes, density functional theory (DFT) calculations have been used to investigate the structural and electronic properties of this compound derivatives, providing insights into their reactivity and potential applications [].

Q10: How do structural modifications affect the activity of this compound derivatives?

A10: While comprehensive SAR data is limited in the provided research, it's understood that substituents on the thiophene ring and the amino group can significantly influence the compound's reactivity, stability, and biological activity. For example, introducing specific substituents can enhance the antimicrobial activity of benzotriazole derivatives containing the this compound moiety [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.